Oxytocin, 1,6-alpha-asu-

Descripción general

Descripción

Oxytocin, 1,6-alpha-asu- is a synthetic analogue of oxytocin, a neuropeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. Oxytocin is well-known for its role in facilitating childbirth and lactation. The analogue, Oxytocin, 1,6-alpha-asu-, is designed to mimic the effects of natural oxytocin while offering enhanced stability and resistance to degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Oxytocin, 1,6-alpha-asu- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential assembly of amino acids on a solid support. The process includes the following steps:

Peptide Assembly: The peptide chain is assembled by coupling N-protected amino acids to a growing peptide chain immobilized on a resin.

Deprotection and Cleavage: The peptide is deprotected and cleaved from the resin.

Oxidative Folding: The peptide undergoes oxidative folding to form the correct disulfide bridges.

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Oxytocin, 1,6-alpha-asu- follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Oxytocin, 1,6-alpha-asu- can undergo various chemical reactions, including:

Oxidation: Formation of disulfide bridges.

Reduction: Cleavage of disulfide bridges.

Substitution: Replacement of specific amino acids to create analogues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard amino acid derivatives with appropriate protecting groups.

Major Products: The major products formed from these reactions include various oxytocin analogues with modified amino acid sequences and altered biological activities .

Aplicaciones Científicas De Investigación

Oxytocin, 1,6-alpha-asu- has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and folding.

Biology: Investigated for its role in social behavior, stress regulation, and reproductive functions.

Medicine: Explored for potential therapeutic applications in conditions such as autism spectrum disorders, social anxiety, and postpartum depression.

Industry: Utilized in the development of new peptide-based drugs and therapeutic agents

Mecanismo De Acción

Oxytocin, 1,6-alpha-asu- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed throughout the central nervous system and peripheral tissues. Upon binding, the receptor activates intracellular signaling pathways involving phospholipase C, inositol trisphosphate, and diacylglycerol. This leads to the mobilization of intracellular calcium and activation of protein kinase C, ultimately resulting in various physiological responses such as uterine contractions and milk ejection .

Comparación Con Compuestos Similares

Deamino-oxytocin: An analogue lacking the amino group at the N-terminus.

Carbetocin: A longer-acting oxytocin analogue used for postpartum hemorrhage.

Atosiban: An oxytocin receptor antagonist used as a tocolytic agent

Uniqueness: Oxytocin, 1,6-alpha-asu- is unique due to its enhanced stability and resistance to degradation compared to natural oxytocin. This makes it a valuable tool for research and therapeutic applications where prolonged activity is desired .

Actividad Biológica

Oxytocin, a nonapeptide hormone, is primarily known for its roles in reproduction, social bonding, and various physiological processes. The compound “Oxytocin, 1,6-alpha-asu-” is an analog of oxytocin that has garnered attention due to its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of Oxytocin, 1,6-alpha-asu-, supported by data tables and case studies.

Oxytocin operates through specific receptors known as oxytocin receptors (OXTR), which are G protein-coupled receptors (GPCRs). These receptors activate intracellular signaling pathways primarily via phospholipase C, leading to the generation of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG) that increase intracellular calcium levels ( ). The binding affinity of Oxytocin, 1,6-alpha-asu- to OXTR has been characterized through various studies.

Binding Affinity and Receptor Interaction

The binding affinity of Oxytocin, 1,6-alpha-asu- was analyzed using Scatchard plot analysis. The apparent equilibrium dissociation constant () was found to be approximately 0.76 nM with a maximum receptor density () of 153 fmol/mg protein. This indicates a high-affinity interaction with the oxytocin receptor ( ).

Biological Effects

Physiological Functions:

Oxytocin is well-known for its role in inducing uterine contractions during labor and facilitating milk ejection during lactation. The analog Oxytocin, 1,6-alpha-asu- has been shown to retain similar oxytocic properties while potentially offering enhanced stability and efficacy ( ).

Metabolic Effects:

Recent studies have highlighted the role of oxytocin and its analogs in glucose metabolism. In diabetic mouse models, administration of Oxytocin, 1,6-alpha-asu- demonstrated significant improvements in glucose tolerance and insulin sensitivity. Specifically, it reduced insulin resistance and improved glucose-stimulated insulin release ( ).

Study on Diabetic Mice

A study evaluated the effects of Oxytocin, 1,6-alpha-asu- on glucose metabolism in STZ-induced diabetic mice. The treatment resulted in:

| Parameter | Control Group | Treatment Group (Oxytocin, 1,6-alpha-asu-) |

|---|---|---|

| Fasting Blood Insulin Levels | High | Significantly Lowered |

| Glucose Tolerance Test (GTT) | Impaired | Improved |

| First-phase Insulin Release | Reduced | Enhanced |

| Body Weight | Increased | Stabilized |

These findings suggest that Oxytocin, 1,6-alpha-asu- may have therapeutic potential for managing diabetes by modulating metabolic pathways ( ).

Behavioral Studies

In behavioral research, oxytocin has been linked to social bonding and emotional regulation. A study involving intranasal administration of oxytocin in dogs showed limited effects on owner-dog interactions; however, it highlights the complexity of oxytocin's role in social behaviors ( ).

Propiedades

IUPAC Name |

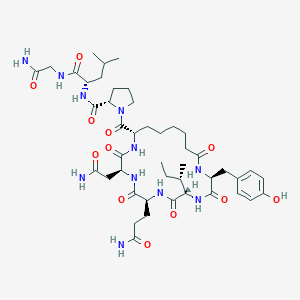

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69N11O12/c1-5-25(4)38-44(67)51-28(17-18-34(46)58)40(63)53-32(22-35(47)59)41(64)52-29(10-7-6-8-12-37(61)50-31(42(65)55-38)21-26-13-15-27(57)16-14-26)45(68)56-19-9-11-33(56)43(66)54-30(20-24(2)3)39(62)49-23-36(48)60/h13-16,24-25,28-33,38,57H,5-12,17-23H2,1-4H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,67)(H,52,64)(H,53,63)(H,54,66)(H,55,65)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUVXRORJOWJBK-DTRKZRJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162331 | |

| Record name | Oxytocin, 1,6-alpha-asu- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

956.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14317-68-1 | |

| Record name | Oxytocin, 1,6-alpha-asu- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014317681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin, 1,6-alpha-asu- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.